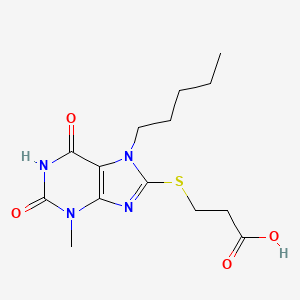
3-(3-Methyl-2,6-dioxo-7-pentylpurin-8-yl)sulfanylpropanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Methyl-2,6-dioxo-7-pentylpurin-8-yl)sulfanylpropanoic acid, also known as MRS2578, is a selective P2Y6 receptor antagonist. P2Y6 receptors are G protein-coupled receptors that are activated by uracil nucleotides. MRS2578 is a potent and selective antagonist of P2Y6 receptors, and it has been used in various scientific research applications.
Mecanismo De Acción
3-(3-Methyl-2,6-dioxo-7-pentylpurin-8-yl)sulfanylpropanoic acid acts as a selective antagonist of P2Y6 receptors, which are expressed in various tissues, including immune cells, the central nervous system, and the gastrointestinal tract. P2Y6 receptors are activated by uracil nucleotides, and their activation leads to the release of pro-inflammatory cytokines, chemokines, and other mediators of inflammation. By blocking P2Y6 receptor activation, 3-(3-Methyl-2,6-dioxo-7-pentylpurin-8-yl)sulfanylpropanoic acid can inhibit inflammation and immune responses.
Biochemical and Physiological Effects:
3-(3-Methyl-2,6-dioxo-7-pentylpurin-8-yl)sulfanylpropanoic acid has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that 3-(3-Methyl-2,6-dioxo-7-pentylpurin-8-yl)sulfanylpropanoic acid can inhibit the release of pro-inflammatory cytokines and chemokines from immune cells, and it can also inhibit the migration of immune cells to sites of inflammation. In vivo studies have shown that 3-(3-Methyl-2,6-dioxo-7-pentylpurin-8-yl)sulfanylpropanoic acid can reduce inflammation in various animal models of disease, including arthritis, colitis, and lung inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(3-Methyl-2,6-dioxo-7-pentylpurin-8-yl)sulfanylpropanoic acid has several advantages for lab experiments, including its potency and selectivity for P2Y6 receptors. However, it also has some limitations, including its relatively short half-life and the need for careful dosing to avoid toxicity.
Direcciones Futuras
There are several potential future directions for the study of 3-(3-Methyl-2,6-dioxo-7-pentylpurin-8-yl)sulfanylpropanoic acid. One area of research could focus on the development of more potent and selective P2Y6 receptor antagonists for use in therapeutic applications. Another area of research could focus on the role of P2Y6 receptors in various diseases, including cancer and neurodegenerative disorders. Additionally, the use of 3-(3-Methyl-2,6-dioxo-7-pentylpurin-8-yl)sulfanylpropanoic acid in combination with other drugs or therapies could be explored as a potential treatment strategy for various diseases.
Métodos De Síntesis
3-(3-Methyl-2,6-dioxo-7-pentylpurin-8-yl)sulfanylpropanoic acid can be synthesized using a multi-step process. The first step involves the synthesis of 3-methyl-7-pentylxanthine, which is then reacted with thionyl chloride to form 3-methyl-7-pentylxanthine-8-thiol. The thiol group is then protected with a tert-butyldimethylsilyl (TBDMS) group, and the resulting compound is reacted with 3-bromopropionic acid to form 3-(3-methyl-2,6-dioxo-7-pentylpurin-8-yl)sulfanylpropanoic acid.
Aplicaciones Científicas De Investigación
3-(3-Methyl-2,6-dioxo-7-pentylpurin-8-yl)sulfanylpropanoic acid has been used in various scientific research applications, including the study of P2Y6 receptor signaling pathways, the role of P2Y6 receptors in inflammation and immune responses, and the development of potential therapeutic agents for various diseases.
Propiedades
IUPAC Name |
3-(3-methyl-2,6-dioxo-7-pentylpurin-8-yl)sulfanylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O4S/c1-3-4-5-7-18-10-11(17(2)13(22)16-12(10)21)15-14(18)23-8-6-9(19)20/h3-8H2,1-2H3,(H,19,20)(H,16,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEWAYRYQXKPQBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C2=C(N=C1SCCC(=O)O)N(C(=O)NC2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

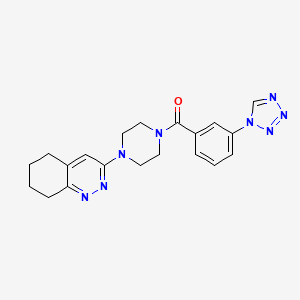
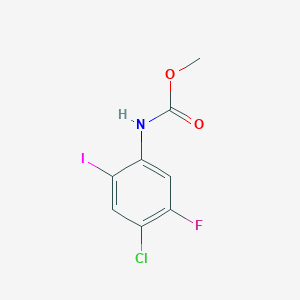
![3-fluoro-1-{imidazo[1,2-b]pyridazin-6-yl}-N,N-dimethylpyrrolidine-3-carboxamide](/img/structure/B2704782.png)
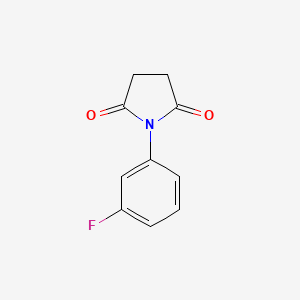
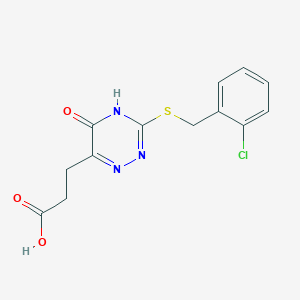
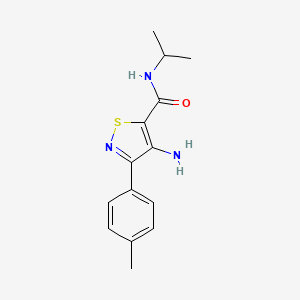
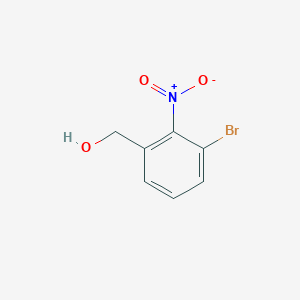
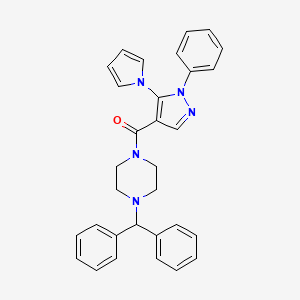

![2-[1-(2,2-Dimethylcyclopropanecarbonyl)piperidin-4-yl]-6-phenylpyridazin-3-one](/img/structure/B2704793.png)

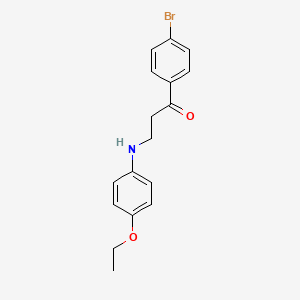
![2-[4-(Azepan-1-ylsulfonyl)phenyl]-5-(4-phenylpiperazin-1-yl)-1,3-oxazole-4-carbonitrile](/img/structure/B2704796.png)
![N-(2,5-dimethoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycine](/img/structure/B2704797.png)